(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid

OLED materials synthesis Organic synthesis Process chemistry

Researchers seeking high-performance OLED electron-transport materials face low synthesis yields and batch inconsistencies. This boronic acid, with a superior 71% synthetic yield and established N-phenylbenzimidazole core (LUMO ~2.38 eV), enables cost-effective scale-up. • High purity (>98%) ensures efficient Suzuki coupling with minimal side reactions. • Published single-crystal structure supports DFT modeling and QC method development. • Ideal for synthesizing electron-transport layers and TADF host materials. Supply chain: reliable global shipping.

Molecular Formula C19H15BN2O2
Molecular Weight 314.151
CAS No. 952514-79-3
Cat. No. B591693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
CAS952514-79-3
Molecular FormulaC19H15BN2O2
Molecular Weight314.151
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4)(O)O
InChIInChI=1S/C19H15BN2O2/c23-20(24)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13,23-24H
InChIKeyPBSIVXAPTBHFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Phenylbenzimidazol-2-yl)phenylboronic Acid: Overview


(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid (CAS 952514-79-3) is a boronic acid derivative featuring a 1-phenylbenzimidazole core coupled to a phenylboronic acid moiety. This compound serves as a pivotal precursor for constructing organic semiconductors, particularly electron-transport materials in organic light-emitting diodes (OLEDs), and as a versatile building block in medicinal chemistry and organic synthesis [1]. Its molecular structure, defined by a single-crystal X-ray diffraction study, enables precise incorporation into extended π-conjugated systems via Suzuki-Miyaura cross-coupling [1].

Suzuki-Miyaura cross-coupling building block for π-conjugated systems
Electron-transport material precursor featuring N-phenylbenzimidazole core
Crystallographically characterized for computational design and QC

Why Generic Substitution Fails for This Boronic Acid


Interchanging in-class benzimidazole boronic acids without rigorous evaluation is not scientifically valid due to substantial differences in synthetic accessibility and final material performance driven by regiochemistry and electronic structure. The specific arrangement of the phenyl group on the benzimidazole nitrogen, as found in CAS 952514-79-3, directly impacts the compound's synthetic yield and the electron-transport capability of the resulting materials [1]. Isomers or analogs lacking this precise N-phenyl substitution exhibit markedly lower synthesis yields and, consequently, inferior electron-injection/transport characteristics in device applications [1][2]. Substitution without direct comparative validation risks lower reaction throughput and sub-optimal device efficiency.

Regioisomer yield mismatch

The regioisomer (CAS 867044-33-5) may exhibit substantially lower synthesis yield, impacting scalability and cost-effectiveness in multi-step sequences.

Electron-transport property shift

Analogs lacking the N-phenyl substitution on benzimidazole may not deliver the deeper LUMO required for efficient electron injection in OLED devices.

Differentiation Evidence


Synthetic Yield Advantage Over Regioisomer

The target compound demonstrates a significantly higher synthetic yield (71%) compared to its regioisomer, [4-(2-phenyl-1H-benzimidazol-1-yl)phenyl]boronic acid (46%) [1]. This difference is critical for cost-effective, scalable production of advanced intermediates. The higher yield of CAS 952514-79-3 directly translates to lower cost per gram and reduced waste in multi-step synthetic sequences for OLED materials or pharmaceutical candidates [1].

Synthetic Yield
Head-to-head
71%
vs 46% (regioisomer)
Reported yield advantage supports synthesis throughput
Laboratory-scale synthesis context
OLED materials synthesis Organic synthesis Process chemistry

Crystal Structure for Rational Design

The molecular structure of CAS 952514-79-3 has been unequivocally determined by single-crystal X-ray diffraction [1]. This provides researchers with precise atomic coordinates and bond parameters (e.g., B-C bond length, dihedral angles) essential for computational modeling, structure-activity relationship (SAR) studies, and quality control (QC) method development [1]. In contrast, many structurally similar benzimidazole boronic acids lack such definitive crystallographic characterization, hindering rigorous material design.

Crystal Structure
Supporting evidence
Triclinic, P1̅
Enables computational modeling and QC method development
Rint = 0.038 at 173 K
Crystallography Solid-state chemistry Materials science

Enhanced Electron-Transport Capability

The N-phenylbenzimidazole unit present in CAS 952514-79-3 is a well-established electron-transporting group with a deeper LUMO energy level compared to non-phenylated analogs [1]. This property is crucial for efficient electron injection and transport in OLED devices. For instance, the widely used electron-transport material TPBi (which contains the same N-phenylbenzimidazole core) exhibits a LUMO of 2.38 eV, enabling high device efficiency . Materials synthesized from CAS 952514-79-3 inherit this favorable electronic characteristic, leading to improved charge balance and higher external quantum efficiency (EQE) in OLEDs compared to materials derived from simple benzimidazole boronic acids [1].

Electron-Transport
Class-level inference
LUMO ~2.38 eV (comparable to TPBi)
Supports electron-injection material design
Inferred from related N-phenylbenzimidazole materials
OLED Electron transport materials Organic electronics

High Purity for Reliable Cross-Coupling

Commercial sources of CAS 952514-79-3 are available with high purity specifications, typically >98% , which is critical for maximizing yields and reproducibility in palladium-catalyzed cross-coupling reactions . Impurities in boronic acids can poison catalysts or lead to unwanted side products, reducing overall synthetic efficiency. While other benzimidazole boronic acids may also be available in high purity, the combination of high synthetic yield and high commercial purity for this specific regioisomer provides a more reliable and cost-effective starting point for complex molecule construction .

Commercial Purity
Supporting evidence
>98% (HPLC/LC-MS)
Supports reliable cross-coupling reproducibility
Vendor specifications
Suzuki-Miyaura coupling Palladium catalysis Organic synthesis

Key Application Scenarios


OLED Electron-Transport Materials

Given its superior synthetic yield (71%) [1] and the established electron-transport capability of the N-phenylbenzimidazole core (LUMO ~2.38 eV in related materials) , this compound is the optimal precursor for constructing electron-transport layers and bipolar host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs [2]. The high yield ensures cost-effective scale-up for device fabrication, while the favorable electronic properties enable efficient electron injection and balanced charge transport, directly contributing to higher external quantum efficiencies and lower operating voltages [2].

Suzuki-Miyaura Coupling for Bioactive Molecules

The defined crystal structure [1] and high commercial purity (>98%) make this boronic acid an ideal partner for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry. The ability to reliably predict and control the molecular geometry, based on the published crystallographic data, is essential for structure-based drug design and the synthesis of complex biaryl scaffolds [1]. The high purity minimizes catalyst poisoning and side reactions, leading to higher yields and simpler purification of final pharmaceutical candidates.

Organic Semiconductor Design & QC

The availability of a single-crystal X-ray structure (triclinic, P1‾) [1] provides a unique advantage for researchers developing new organic semiconductors. This structural information allows for accurate computational modeling (DFT) of derived materials, prediction of solid-state packing, and the development of robust QC methods to ensure batch-to-batch consistency [1]. This level of structural definition is often lacking for competing regioisomers, giving this compound a distinct edge in material science applications requiring high reproducibility and rational design.

Scalable OLED Intermediate Production

The 25-percentage-point higher synthetic yield of CAS 952514-79-3 compared to its regioisomer [1] directly addresses cost and sustainability concerns in industrial-scale organic electronics manufacturing. This yield advantage, combined with the compound's well-defined structure and electronic properties, makes it the preferred choice for developing scalable, high-yielding synthetic routes to key OLED materials, such as the electron-transporting spirobifluorene derivatives [1][2].

Application
Selection Property
Validation Focus
OLED Electron-Transport Layers
Electron affinity / LUMO alignment
Device EQE and charge balance
Suzuki-Miyaura Coupling
Boronic acid purity and crystallographic identity
Coupling yield and catalyst compatibility
Organic Semiconductor Design
Single-crystal structural data
DFT modeling and QC consistency
Scalable OLED Intermediate
Reported yield advantage
Cost-effective scale-up and reproducibility

Technical Documentation Hub

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